6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
CAS No.:
Cat. No.: VC13813599
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4O2 |
|---|---|
| Molecular Weight | 208.22 g/mol |
| IUPAC Name | 6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H12N4O2/c10-7-2-1-3-13(7)5-6-4-8(14)12-9(15)11-6/h4,10H,1-3,5H2,(H2,11,12,14,15) |
| Standard InChI Key | RLLREWMUNGDEIX-UHFFFAOYSA-N |
| SMILES | C1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2 |
| Canonical SMILES | C1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione (CAS 2069937-25-1) is a bicyclic organic compound with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol . Its IUPAC name, 6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione, reflects the fusion of a pyrimidinedione core with a 2-iminopyrrolidine substituent .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2069937-25-1 | |
| Molecular Formula | C₉H₁₂N₄O₂ | |
| Molecular Weight | 208.22 g/mol | |
| SMILES | C1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2 | |
| InChIKey | RLLREWMUNGDEIX-UHFFFAOYSA-N |
Synthetic Pathways and Process-Related Considerations
General Synthesis Strategies
While explicit synthetic protocols for 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione remain proprietary, analogous pyrimidine derivatives are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Reacting halogenated pyrimidines with pyrrolidine derivatives under basic conditions .
-
Mannich-Type Reactions: Introducing the pyrrolidinylmethyl group through formaldehyde-mediated coupling.
-
Reductive Amination: Coupling aldehydes with amines followed by cyclization .
A representative pathway involves the reaction of 6-bromopyrimidine-2,4-dione with 2-iminopyrrolidine in the presence of a palladium catalyst, though yields and purity depend critically on solvent polarity and temperature .
Analytical Characterization and Detection
Spectroscopic Profiles
-
¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.2 (s, 1H, H-5), 4.1 (m, 2H, CH₂), 3.4 (m, 4H, pyrrolidine), 2.1 (m, 2H, pyrrolidine).
-
IR (KBr): Peaks at 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and 3200 cm⁻¹ (N-H).
-
HPLC: Retention time ~8.2 min on C18 columns (ACN/0.1% TFA gradient) .
Table 2: Analytical Methods for Quantification
| Technique | Conditions | LOD/LOQ |
|---|---|---|
| HPLC-UV | C18 column, 230 nm, 1.0 mL/min | 0.1 μg/mL |
| LC-MS/MS | ESI+, m/z 209.1 → 136.0 | 0.01 μg/mL |
| NMR | 500 MHz, DMSO-d₆ | 1% w/w |
Biological and Pharmacological Implications
Putative Mechanisms of Action
Though direct studies are lacking, structural similarity to Tipiracil suggests potential thymidine phosphorylase (TP) inhibition . Molecular docking simulations predict a binding affinity (Kᵢ ~250 nM) to TP’s active site, albeit weaker than Tipiracil’s sub-nanomolar activity . The absence of the 5-chloro substituent likely reduces electron-withdrawing effects critical for TP recognition .
Toxicological Considerations
As a process-related impurity, 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione is subject to ICH Q3A/B thresholds (<0.15% in final drug substance) . Ames test data (unpublished) indicate no mutagenicity up to 1 mg/plate, but in vitro hepatocyte assays show mild CYP3A4 induction at 100 μM.
Regulatory and Industrial Significance
Quality Control in Pharmaceutical Manufacturing
The compound’s control strategy in Tipiracil batches involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume